5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 3-(4-bromophenyl)-1,2,4-oxadiazole moiety and a 2-methoxyphenyl group.
- Core Structure: The pyrazolo[1,5-a]pyrazin-4-one scaffold is a fused bicyclic system with nitrogen atoms at strategic positions, often associated with diverse biological activities, including enzyme inhibition .
- Substituents: The 3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl group introduces halogenated aromatic and oxadiazole motifs, which are known to enhance metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5O3/c1-30-19-5-3-2-4-16(19)17-12-18-22(29)27(10-11-28(18)25-17)13-20-24-21(26-31-20)14-6-8-15(23)9-7-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJXVPBXPVSHOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities based on current research findings.
Synthesis and Structural Characteristics
The compound was synthesized through the reaction of 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine and 3-(3-nitrophenyl)-5-chloromethyl-1,2,4-oxadiazole. The resulting structure exhibits significant intramolecular and intermolecular hydrogen bonding, which contributes to its stability and biological activity .
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Antiviral Activity
Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit antiviral properties. For instance, derivatives similar to the target compound have shown efficacy against various viruses such as HSV-1 and BVDV. In one study, a related compound demonstrated over 90% inhibition of HSV replication at a concentration of 50 µM with low cytotoxicity (CC50 = 600 µM) .
Antibacterial Properties
Compounds with similar structures have been evaluated for their antibacterial activity. The presence of the oxadiazole ring has been linked to enhanced antibacterial effects against several strains. For example, a series of synthesized oxadiazole derivatives exhibited IC50 values ranging from 0.63 to 6.28 µM against common bacterial pathogens .
Enzyme Inhibition
The target compound has potential as an enzyme inhibitor. Studies have shown that related oxadiazole derivatives can inhibit acetylcholinesterase (AChE) and urease activities effectively. For example, some derivatives reported IC50 values significantly lower than standard inhibitors like thiourea (IC50 = 21.25 µM) .
Case Studies and Research Findings
| Study | Biological Activity | IC50/Effectiveness | Notes |
|---|---|---|---|
| Study A | Antiviral (HSV-1) | >90% inhibition at 50 µM | Low cytotoxicity observed |
| Study B | Antibacterial | IC50: 0.63 - 6.28 µM | Effective against multiple strains |
| Study C | Enzyme Inhibition | IC50: <2 µM | Potential for drug development |
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations
Core Structure Variations: The pyrazolo[1,5-a]pyrazin-4-one core (target compound) differs from benzoxazine or pyrazolone systems, which may alter target selectivity. Pyrazolo[1,5-a]pyrimidines (e.g., ) share nitrogen-rich cores but exhibit distinct electronic profiles, favoring antitrypanosomal activity .
Substituent Effects :
- Halogenated Groups : The 4-bromophenyl group in the target compound is recurrent in analogs (e.g., ), where bromine enhances lipophilicity and van der Waals interactions in binding pockets.
- Oxadiazole vs. Oxazole : The 1,2,4-oxadiazole in the target compound (vs. oxazole in ) offers greater metabolic stability due to reduced susceptibility to enzymatic cleavage .
Synthetic Strategies: The oxadiazole moiety in the target compound is likely synthesized via cycloaddition (e.g., THF/triethylamine-mediated reactions; ). Suzuki coupling, as seen in , could theoretically introduce aryl groups to the pyrazolo-pyrazinone core .
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary fragments:
Oxadiazole Ring Formation
The 1,2,4-oxadiazole ring is synthesized via cyclization of a carboxylic acid derivative with an amidoxime. Adapted from Patent US11981647:
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Reactants :
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[3-(4-Bromophenyl)glyoxylic acid] (1 mmol)
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N-Hydroxy-2-methoxybenzene-1-carboximidamide (1 mmol)
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Carbonyldiimidazole (CDI, 1.1 mmol) in acetonitrile.
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Procedure :
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Chlorination :
Key Data :
Pyrazinone Core Construction
The pyrazolo[1,5-a]pyrazin-4-one scaffold is synthesized via cyclocondensation, as detailed in PubChem CID 45498784:
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Reactants :
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2-Methoxyphenylhydrazine (1.2 mmol)
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Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate (1 mmol) in ethanol.
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Procedure :
Key Data :
Nucleophilic Substitution
The chloromethyl-oxadiazole reacts with the pyrazinone’s secondary nitrogen under basic conditions:
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Reactants :
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2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (1 mmol)
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3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (1.1 mmol)
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Potassium carbonate (K₂CO₃, 2 mmol) in DMF.
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Procedure :
Optimization Insights :
Reaction Optimization and Challenges
Oxadiazole Stability Considerations
The electron-withdrawing 4-bromophenyl group destabilizes the oxadiazole ring under prolonged heating. Mitigation strategies include:
Regioselectivity in Pyrazinone Alkylation
The pyrazinone’s N-5 position is preferentially alkylated due to lower steric hindrance compared to N-1. Confirmation via H NMR:
Characterization and Analytical Data
1^11H NMR (400 MHz, CDCl₃)
HRMS (ESI+)
Comparative Analysis of Synthetic Approaches
Key Findings :
Industrial-Scale Considerations
Cost Analysis
Q & A
Q. What are the critical steps for optimizing the synthesis of this compound, and how can researchers troubleshoot low yields in the oxadiazole ring formation?
- Methodological Answer : Synthesis involves multi-step reactions, starting with condensation of 4-bromophenyl amidoxime with a carbonyl precursor to form the oxadiazole ring. Key steps include:
- Cyclization : Use of POCl₃ or PCl₅ as dehydrating agents under reflux (80–100°C) in anhydrous DMF .
- Coupling : Suzuki-Miyaura cross-coupling for attaching the 2-methoxyphenyl group to the pyrazolo-pyrazinone core (Pd(PPh₃)₄ catalyst, K₂CO₃ base, 80°C) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.
Troubleshooting : Low oxadiazole yields often stem from moisture contamination. Use molecular sieves or anhydrous solvents. Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in hexane:EtOAc 3:1) .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for bromophenyl and methoxyphenyl groups) and oxadiazole methylene (δ 4.5–4.7 ppm) .
- HRMS : Exact mass calculation (C₂₂H₁₇BrN₄O₃: ~488.03 g/mol) to confirm molecular ion .
- X-ray Crystallography : For unambiguous structural confirmation. Use SHELX software for refinement (R-factor < 0.05) .
- HPLC-PDA : Purity assessment (>95%) with C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity for kinase targets, and what are the limitations of these models?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, Aurora A). Focus on oxadiazole and pyrazinone moieties as H-bond acceptors .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Validate with experimental IC₅₀ data .
Limitations : Over-reliance on static crystal structures; neglects solvent effects and protein flexibility. Cross-validate with mutagenesis studies .
Q. How should researchers resolve contradictions between in vitro potency (e.g., nM IC₅₀) and poor in vivo efficacy in rodent models?
- Methodological Answer :
- ADME Profiling : Assess metabolic stability (microsomal clearance assays) and plasma protein binding (equilibrium dialysis). High logP (>3) may cause off-target accumulation .
- Formulation Optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility (>50 µM in PBS, pH 7.4) .
- Pharmacodynamic Markers : Measure target engagement via Western blot (e.g., phosphorylated kinase suppression) in tumor tissues .
Q. What strategies are recommended for elucidating the SAR of pyrazolo-pyrazinone derivatives to enhance selectivity?
- Methodological Answer :
- Fragment Replacement : Substitute 4-bromophenyl with electron-withdrawing groups (e.g., -CF₃) to modulate π-π stacking.
- Positional Isomerism : Compare 2-methoxyphenyl vs. 3-methoxyphenyl analogs using 3D-QSAR (CoMFA, R² > 0.8) .
- Bioisosteres : Replace oxadiazole with 1,2,4-triazole to improve metabolic stability .
Example SAR Table :
| Substituent | IC₅₀ (EGFR) | Selectivity (EGFR vs. VEGFR2) |
|---|---|---|
| 4-BrPh | 12 nM | 8-fold |
| 4-CF₃Ph | 8 nM | 15-fold |
| 3-MeOPh | 45 nM | 3-fold |
Data Analysis & Experimental Design
Q. What statistical approaches are appropriate for analyzing dose-response data in cell viability assays?
- Methodological Answer :
- Four-Parameter Logistic Model : Fit data using GraphPad Prism (Y=Bottom + (Top-Bottom)/(1+10^(LogEC50-X)*HillSlope)). Report EC₅₀ with 95% CI .
- ANOVA with Tukey’s Post Hoc : Compare multiple derivatives (e.g., p<0.001 for 4-BrPh vs. 4-ClPh in A549 cells) .
- Resazurin Assay Validation : Include positive controls (e.g., doxorubicin) and normalize to DMSO-treated cells .
Q. How can researchers design a robust study to assess off-target effects in kinase inhibition?
- Methodological Answer :
- KinomeScan Profiling : Screen against 468 kinases at 1 µM (DiscoveRx). Prioritize hits with >50% inhibition .
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by monitoring protein thermal stabilization (e.g., EGFR ΔTm = +4°C) .
- CRISPR Knockout : Validate specificity using EGFR-KO cell lines (e.g., IC₅₀ shift from 12 nM to >1 µM) .
Structural & Mechanistic Insights
Q. What experimental evidence supports the hypothesis that the oxadiazole moiety acts as a bioisostere for carboxylate groups?
- Methodological Answer :
- Crystallography : Overlay oxadiazole-containing compound with carboxylate analogs (RMSD < 0.5 Å) using PyMOL .
- ITC Binding Assays : Compare ΔG values for oxadiazole (-9.2 kcal/mol) vs. carboxylate (-8.7 kcal/mol) binding to EGFR .
- Proteolysis Studies : Oxadiazole derivatives show resistance to esterase cleavage vs. carboxylate esters (t₁/₂ > 24 h vs. 2 h in plasma) .
Q. How does the compound’s logD (pH 7.4) influence blood-brain barrier penetration in neuro-oncology models?
- Methodological Answer :
- logD Measurement : Shake-flask method (octanol/PBS partition). Ideal range for CNS penetration: 1–3 .
- P-gp Efflux Ratio : Use MDCK-MDR1 cells. Ratio >3 indicates P-gp substrate (e.g., 4-BrPh derivative: ratio=1.2) .
- In Vivo PET Imaging : Label with ¹⁸F to quantify brain uptake (%ID/g) in glioblastoma xenografts .
Reproducibility & Validation
Q. What steps ensure reproducibility in biological assays when testing this compound across labs?
- Methodological Answer :
- Standardized Protocols : Follow NIH guidelines for cell culture (ATCC authentication, mycoplasma testing) .
- Reference Compounds : Include cisplatin (IC₅₀ ~5 µM in HeLa) and staurosporine (IC₅₀ ~10 nM) as benchmarks .
- Data Sharing : Deposit raw NMR, MS, and bioassay data in public repositories (e.g., PubChem, ChEMBL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
